Benzyl 2-(4-bromo-3-nitropyrazol-1-yl)acetate
Overview
Description
Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group, a bromo substituent at the 4-position, and a nitro group at the 3-position on the pyrazole ring. The acetate group is attached to the nitrogen atom at position 1 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-bromo-3-nitropyrazol-1-yl)acetate can be achieved through various synthetic routes One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ringThe final step involves the esterification of the pyrazole derivative with benzyl acetate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the pyrazole intermediate, followed by functional group modifications and esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include hydrazine hydrate, α,β-unsaturated carbonyl compounds, bromine, nitric acid, and benzyl acetate .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetate group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis
Major Products
Reduction: Formation of benzyl (4-amino-3-nitro-1H-pyrazol-1-yl)acetate.
Substitution: Formation of benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
Scientific Research Applications
Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-bromo-3-nitropyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromo group can participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets. The pyrazole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor used in the synthesis of Benzyl 2-(4-bromo-3-nitropyrazol-1-yl)acetate.
3-Nitro-1H-pyrazole: Another pyrazole derivative with similar functional groups.
Benzyl pyrazole derivatives: Compounds with similar benzyl and pyrazole moieties.
Uniqueness
Benzyl (4-bromo-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromo and nitro groups on the pyrazole ring enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
benzyl 2-(4-bromo-3-nitropyrazol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c13-10-6-15(14-12(10)16(18)19)7-11(17)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPPLHVFWBNOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.